molecular formula C16H14N2O5S B479728 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 182925-86-6

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B479728
CAS No.: 182925-86-6
M. Wt: 346.4g/mol
InChI Key: LEDCAIHCSNPGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound. It belongs to the class of benzisothiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Benzisothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Oxidation: The benzisothiazole core is then oxidized to introduce the dioxido and oxo functionalities.

    Acylation: The final step involves the acylation of the benzisothiazole derivative with 4-methoxyphenylacetic acid under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.

    Reduction: Reduction reactions may be used to modify the functional groups present in the compound.

    Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different substituents and modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, benzisothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

Medicinally, compounds of this class may be investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, benzisothiazole derivatives can interact with various enzymes or receptors, inhibiting their activity and thereby exerting their biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-phenylacetamide
  • 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

The presence of the 4-methoxyphenyl group in 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide may confer unique properties, such as increased lipophilicity, altered electronic effects, and potentially enhanced biological activity compared to its analogs.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-23-12-8-6-11(7-9-12)17-15(19)10-18-16(20)13-4-2-3-5-14(13)24(18,21)22/h2-9H,10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDCAIHCSNPGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.